2-(3-甲基-4-硝基苯基)-4-氧代-4H-3,1-苯并恶嗪-6-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

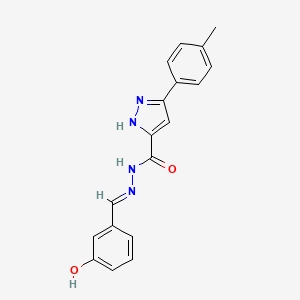

This compound belongs to the benzoxazin family, a class of compounds known for their diverse chemical reactivities and potential for various applications in organic synthesis and material science. Its structure contains a benzoxazinone core substituted with a nitrophenyl group and an acetate ester, imparting unique chemical and physical properties.

Synthesis Analysis

The synthesis of closely related benzoxazin derivatives, such as 3,4-dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one (DMNB), involves reactions under specific conditions, highlighting the complexity and precision required in synthesizing these compounds. DMNB, a structural analogue of p-nitrophenyl dimethylcarbamate, demonstrates the nuanced steps involved, including sensitivity to light and stability in dark conditions, which may also apply to the synthesis of 2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate (Kitson & Freeman, 1993).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives, has been extensively analyzed using techniques like FT-IR and Raman spectroscopy, combined with DFT calculations. These analyses provide insights into the structural, topological, and vibrational properties, which are crucial for understanding the reactivity and stability of these molecules (Castillo et al., 2017).

Chemical Reactions and Properties

Benzoxazin compounds undergo a variety of chemical reactions, including cascade annulation reactions catalyzed by N-heterocyclic carbenes, leading to multifunctional 2,3-benzoxazin-4-ones. These reactions highlight the chemical versatility and potential pharmacological interest of the benzoxazin core (Sun & Cheng, 2012).

科学研究应用

合成化学应用

研究强调了苯并恶嗪衍生物在复杂分子合成中的效用。例如,苯并恶嗪衍生物已被合成作为植物中天然半缩醛的硫类似物,代表了模拟天然化感物质的新方法。这些化合物在功能化芳香族化合物的合成新途径的开发中显示出潜力,展示了它们在有机合成中作为中间体的作用 (Sicker 等人,1994)。此外,具有苯并恶嗪骨架的环状异羟肟酸和内酰胺的合成证明了这些化合物在生成生物活性分子中的用途,包括具有化感性质的分子 (Hartenstein & Sicker,1993)。

材料科学应用

在材料科学中,苯并恶嗪衍生物因其在制造具有独特性质的聚合物方面的潜力而被探索。一项关于包含硝基苯基苯并恶嗪单元的偶氮聚合物的研究揭示了它们经历光致双折射的能力,表明在可逆光学存储中的应用。这项研究强调了苯并恶嗪衍生物在具有光响应性质的高级材料开发中的潜力 (Meng 等人,1996)。

药理学应用

苯并恶嗪衍生物也因其药理学应用而被研究。据报道,合成了具有吸电子取代基的 4H-1,2-苯并恶嗪,突出了它们作为产生含氧官能化芳香族化合物的有效中间体的潜力。此类化合物在开发新药方面可能很有价值 (Nakamura 等人,2003)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[2-(3-methyl-4-nitrophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6/c1-9-7-11(3-6-15(9)19(22)23)16-18-14-5-4-12(24-10(2)20)8-13(14)17(21)25-16/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRGPFBWNWFFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-4-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)

![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)

![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)

![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)